
6-((4-Formylphenyl)ethynyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-Formylphenyl)ethynyl)nicotinaldehyde is a chemical compound with the molecular formula C15H9NO2 and a molecular weight of 235.24 g/mol It is characterized by the presence of both aldehyde and ethynyl functional groups attached to a nicotinaldehyde core structure
Preparation Methods
The synthesis of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde typically involves multi-step organic reactions. One common synthetic route includes the Sonogashira coupling reaction, where a halogenated nicotinaldehyde derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like triethylamine or potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-((4-Formylphenyl)ethynyl)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-((4-Formylphenyl)ethynyl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in π-π interactions with aromatic residues, affecting the compound’s binding affinity and specificity . These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
6-((4-Formylphenyl)ethynyl)nicotinaldehyde can be compared with other similar compounds, such as:
6-((4-Methylphenyl)ethynyl)nicotinaldehyde:
6-((4-Nitrophenyl)ethynyl)nicotinaldehyde: The presence of a nitro group introduces different electronic properties, influencing the compound’s chemical behavior and biological activity.
6-((4-Hydroxyphenyl)ethynyl)nicotinaldehyde: The hydroxy group can form hydrogen bonds, altering the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C15H9NO2 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
6-[2-(4-formylphenyl)ethynyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H9NO2/c17-10-13-3-1-12(2-4-13)5-7-15-8-6-14(11-18)9-16-15/h1-4,6,8-11H |
InChI Key |
IIDRDPYBJZQLMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


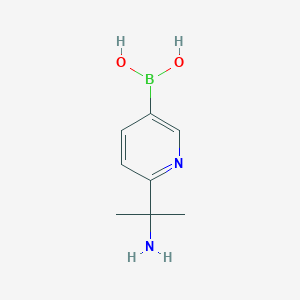
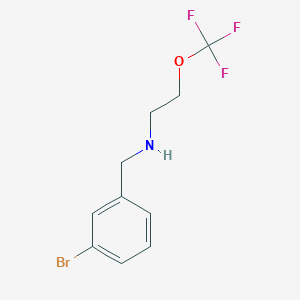

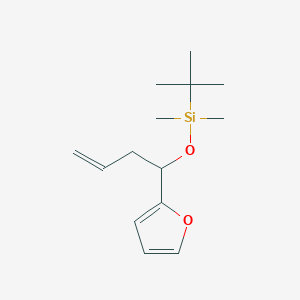
![((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B15052480.png)
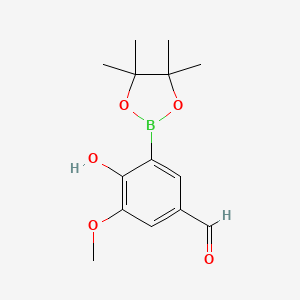
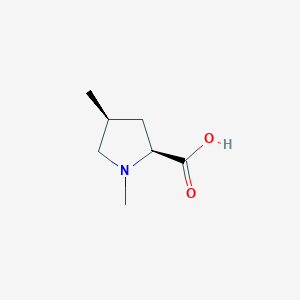
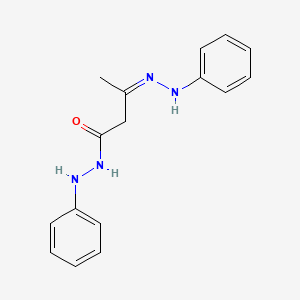
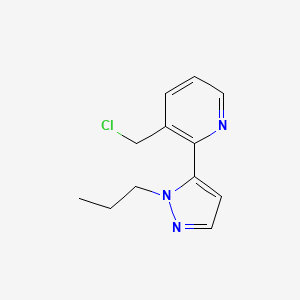
![3-(2-Methylpropyl)octahydropyrrolo[1,2-A]pyrazine](/img/structure/B15052522.png)
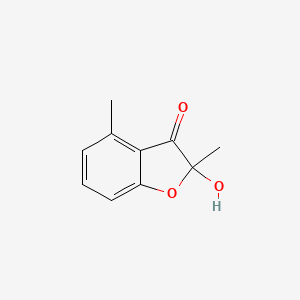
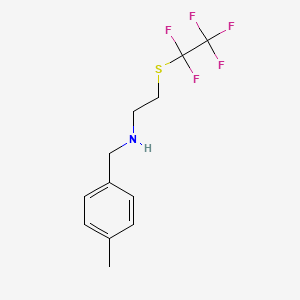
![3-Amino-5,5-difluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B15052548.png)
![(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15052551.png)
